molecular formula C9H9ClO2 B7968402 3-Chloro-4-methoxy-5-methylbenzaldehyde CAS No. 62316-35-2

3-Chloro-4-methoxy-5-methylbenzaldehyde

Cat. No.: B7968402
CAS No.: 62316-35-2
M. Wt: 184.62 g/mol
InChI Key: TULOHXBNYFRUPA-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, featuring a chloro, methoxy, and methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-5-methylbenzaldehyde typically involves the chlorination of 4-methoxy-5-methylbenzaldehyde. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Chloro-4-methoxy-5-methylbenzoic acid.

    Reduction: 3-Chloro-4-methoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-methoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-5-methylbenzaldehyde depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the chloro group.

    3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the methyl group.

    3-Fluoro-4-methoxybenzaldehyde: Similar structure but has a fluoro group instead of a chloro group.

Uniqueness

3-Chloro-4-methoxy-5-methylbenzaldehyde is unique due to the presence of all three substituents (chloro, methoxy, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-chloro-4-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-7(5-11)4-8(10)9(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULOHXBNYFRUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60809713
Record name 3-Chloro-4-methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60809713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62316-35-2
Record name 3-Chloro-4-methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60809713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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